5-Phenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile
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Overview
Description
5-Phenyl-6,8-dithiabicyclo[321]octane-3,3,4,4-tetracarbonitrile is a complex organic compound characterized by its unique bicyclic structure containing sulfur atoms and multiple nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the bicyclic core. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-Phenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Phenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that lead to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-2,5-diphenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile
- 8-oxabicyclo[3.2.1]octane
- 11-oxatricyclo[5.3.1.0]undecane
Uniqueness
5-Phenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile is unique due to its specific combination of a bicyclic structure with sulfur atoms and multiple nitrile groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C16H10N4S2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-phenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile |
InChI |
InChI=1S/C16H10N4S2/c17-8-14(9-18)6-13-7-21-16(22-13,15(14,10-19)11-20)12-4-2-1-3-5-12/h1-5,13H,6-7H2 |
InChI Key |
UTLHXGYDIWGALW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSC(S2)(C(C1(C#N)C#N)(C#N)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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